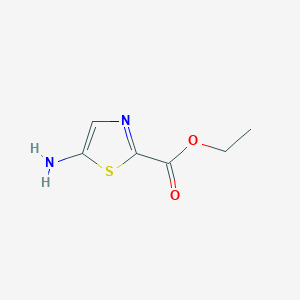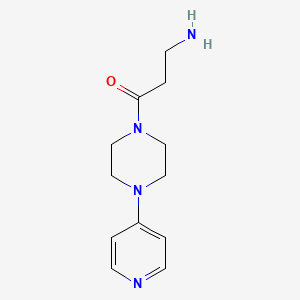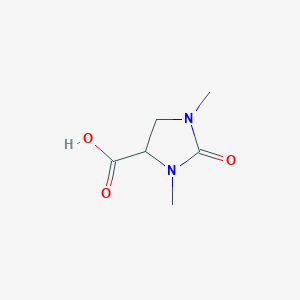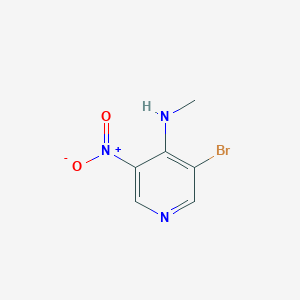
Ethyl 5-aminothiazole-2-carboxylate
Overview
Description
Ethyl 5-Aminothiazole-2-carboxylate is a chemical compound with the CAS Number: 100114-63-4 . It has a molecular weight of 173.22 .
Synthesis Analysis
2-Aminothiazole-based compounds have been synthesized using various strategies . For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O2S . The InChI code is 1S/C6H9N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3,11H,2,7H2,1H3 .Chemical Reactions Analysis
2-Aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 161°C . It has a molecular weight of 172.21 g/mol .Scientific Research Applications
Synthesis and Antimicrobial Study
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been modified and synthesized for antimicrobial studies. These synthesized compounds showed promising antimicrobial activities against strains of bacteria and fungi. 3D-QSAR analysis provided useful information for structure-activity relationships of these molecules (Desai, Bhatt, & Joshi, 2019).
Facile Synthesis Method
A new method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to give a novel intermediate, which upon further reaction with thioureas affords 2-aminothiazole-5-carboxylates (Zhao, Gove, Sundeen, & Chen, 2001).
Strecker Approach to Substituted Derivatives
A general approach to 2-substituted ethyl 5-aminothiazole-4-carboxylates involves a 3-step process using aliphatic and aromatic thioamides, ethyl glyoxylate, and aqueous sodium cyanide. This method yields the target heterocycles in modest to good yields (Cheng, McClory, Walker, Xu, Zhang, Angelaud, & Gosselin, 2016).
Michael-Like Addition Strategy
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This involves a Michael-like addition of secondary amines, showcasing an application in chemical synthesis (Boy & Guernon, 2005).
Crystal Structure Analysis
The crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, reveals planar sheets connected by intermolecular hydrogen bonding, highlighting its structural properties (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Antitubercular Agents Synthesis
Synthesis and screening of hybrids of 2-amino-4-methylthiazole bearing ethyl carboxylate functionality revealed potential antitubercular and antimicrobial activities, especially against Mycobacterium tuberculosis (Abo-Ashour, Eldehna, George, Abdel-Aziz, Elaasser, Abou-Seri, & Abdel Gawad, 2018).
Carboxamides Synthesis and Biological Study
Novel thiazolylcarboxamide derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate showed notable antibacterial and antifungal activities, demonstrating their potential in medicinal chemistry (Wazalwar, Banpurkar, & Perdih, 2019).
Mechanism of Action
Target of Action
Ethyl 5-aminothiazole-2-carboxylate is a derivative of 2-aminothiazole, which has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that the primary targets of this compound are likely to be proteins or enzymes involved in the proliferation of cancer cells.
Mode of Action
It is known that 2-aminothiazole derivatives can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . Therefore, it is possible that this compound interacts with these targets, leading to changes in cellular signaling pathways that inhibit the growth of cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell proliferation and survival. Given its potential as an anticancer agent, it may affect pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival .
Result of Action
The result of this compound’s action would be the inhibition of cancer cell proliferation. This is suggested by the observed potent and selective nanomolar inhibitory activity of 2-aminothiazole derivatives against a wide range of human cancerous cell lines .
Safety and Hazards
Future Directions
2-Aminothiazole-based compounds have been widely used to treat different kinds of diseases due to their wide range of biological activities . The structural variations of these compounds have attracted the attention of medicinal chemists . Therefore, the future direction in this field could involve the development of novel 2-aminothiazole derivatives with enhanced therapeutic effects.
Relevant Papers The papers retrieved provide valuable information about the synthesis, properties, and applications of 2-aminothiazole-based compounds . They highlight the potential of these compounds in drug development and their wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 5-aminothiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase . This enzyme is crucial in glycogen metabolism, and its inhibition can help regulate blood sugar levels. Additionally, this compound has been shown to interact with other biomolecules, potentially affecting their function and stability.
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have demonstrated cytotoxic activity against certain cancer cell lines . This suggests that the compound can affect cell proliferation and apoptosis, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, it has been used in the synthesis of compounds that inhibit phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting PDE5, this compound can modulate cellular signaling pathways and influence various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is sensitive to light, moisture, and heat . These factors can influence its long-term effects on cellular function in both in vitro and in vivo studies. Researchers must carefully control experimental conditions to ensure the compound’s stability and reproducibility of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiazole derivatives, including this compound, exhibit dose-dependent effects on biological systems . At lower doses, the compound may have therapeutic benefits, while higher doses could lead to toxic or adverse effects. It is crucial to determine the optimal dosage range to maximize efficacy and minimize toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of antidiabetic agents that target glycogen phosphorylase . This interaction can affect glycogen metabolism and glucose homeostasis. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation. For instance, its solubility in different solvents can influence its distribution in biological systems . Researchers must consider these factors when studying the compound’s pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
ethyl 5-amino-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSREAMZDZVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-63-4 | |
| Record name | ethyl 5-amino-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)






![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)



![2-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370430.png)
![1-[(2-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370431.png)
